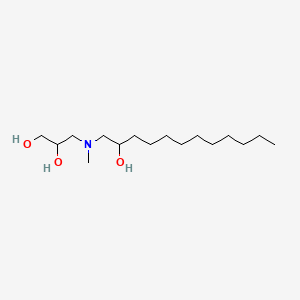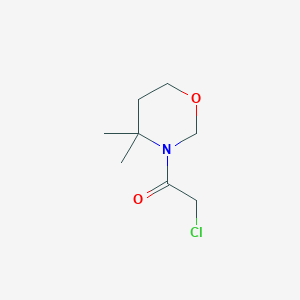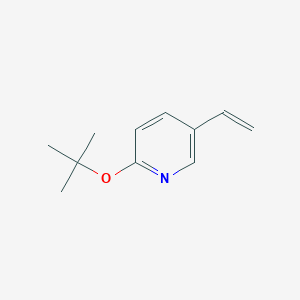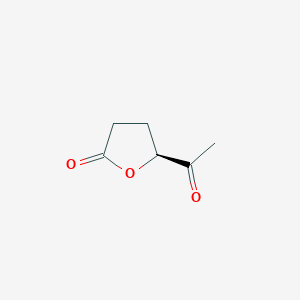
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is an organic compound with the molecular formula C16H35NO3 and a molecular weight of 289.45 g/mol . This compound features a hydroxyl group, a methylamino group, and a propane-1,2-diol backbone, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol typically involves the reaction of 2-hydroxydodecylamine with glycidol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol involves its interaction with cellular membranes and proteins. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. This compound can modulate membrane fluidity and permeability, affecting cellular signaling pathways and transport processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methylamino)propane-1,2-diol: This compound has a similar structure but lacks the long hydrophobic dodecyl chain, making it less effective in membrane-related applications.
3-Dimethylamino-1,2-propanediol: This compound features a dimethylamino group instead of a methylamino group, which can alter its reactivity and interaction with biomolecules.
Uniqueness
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is unique due to its combination of hydrophilic and hydrophobic properties, allowing it to interact with both aqueous and lipid environments. This dual functionality makes it particularly valuable in applications involving cell membranes and lipid-based systems .
Eigenschaften
CAS-Nummer |
60659-36-1 |
|---|---|
Molekularformel |
C16H35NO3 |
Molekulargewicht |
289.45 g/mol |
IUPAC-Name |
3-[2-hydroxydodecyl(methyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C16H35NO3/c1-3-4-5-6-7-8-9-10-11-15(19)12-17(2)13-16(20)14-18/h15-16,18-20H,3-14H2,1-2H3 |
InChI-Schlüssel |
PFGDHGPYLSLZQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CN(C)CC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3a,6,6a-Tetrahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B13960498.png)
![2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13960509.png)
![N-(4-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13960520.png)






![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)


